2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S/c1-10-2-7-13-18-15(19-16(23)20(13)8-10)26-9-14(22)17-11-3-5-12(6-4-11)21(24)25/h2-8H,9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVOLVMVXQYAKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Transition metal-catalyzed direct C−H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes is another method . Halogenation of the same starting compounds at position 3, followed by Suzuki−Miyaura arylation, is also employed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and anti-infective agent.
Bioorganic Chemistry: It serves as a building block for the synthesis of biologically active molecules.
Materials Science: The compound’s fluorescent properties make it suitable for fluorescent sensing and labeling.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below compares key structural features and properties of the target compound with four analogs from and one from :
Key Observations:
- Heterocyclic Core: The target’s pyrido-triazin system is distinct from the oxadiazole cores in compounds, which may alter electronic properties and binding modes.
- Nitrophenyl Groups: Both the target and 8v () feature nitro groups, but their positions differ (para in the target vs. ortho in 8v). This positional variation impacts steric and electronic effects .
- Molecular Weight: The target’s molecular weight is likely higher than 8v due to the pyrido-triazin core, which could influence pharmacokinetics.
Crystallographic and Structural Data
- Compound: Exhibits intermolecular C–H⋯O interactions and a twisted nitro group relative to the benzene ring. Similar interactions in the target compound could stabilize its solid-state structure .
- Thiophene Analog (): The compound N-(4-acetylphenyl)-2-{[4-oxo-2-(thiophen-2-yl)-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide shares a triazin core but incorporates thiophene and acetylphenyl groups. Such substitutions may enhance π-π stacking or metabolic stability compared to the target’s nitrophenyl group .
Q & A
Basic Question: What synthetic methodologies are recommended for preparing 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyridotriazine core followed by sulfanyl and acetamide functionalization. A reflux-based approach using acetic anhydride as a solvent and acylating agent is commonly employed, as demonstrated in analogous N-(substituted phenyl)acetamide syntheses . Key steps include:
- Core Formation: Condensation of 7-methyl-4-oxo-pyridotriazine precursors under acidic conditions.
- Sulfanyl Group Introduction: Thiolation via nucleophilic substitution using thiourea or mercaptoacetic acid derivatives.
- Acetamide Coupling: Reaction with 4-nitroaniline in the presence of coupling agents like EDCI/HOBt.
Optimization Tips: - Control reaction temperature (80–100°C) to prevent side reactions.
- Use anhydrous solvents to minimize hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to isolate intermediates before proceeding .
Advanced Question: How can structural ambiguities arising from conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
Methodological Answer:
Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility or crystal-packing effects. To resolve these:
- Dynamic NMR Studies: Perform variable-temperature NMR to detect rotational barriers or tautomeric equilibria.
- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data .
- Complementary Techniques: Employ IR spectroscopy to confirm hydrogen bonding patterns observed in X-ray structures (e.g., C–H⋯O interactions) .
Example: In related acetamides, nitro group torsion angles in X-ray structures (e.g., -16.7° and 160.9°) were validated via DFT-optimized geometries .
Basic Question: What analytical techniques are critical for assessing the purity and structural integrity of this compound?
Methodological Answer:
- HPLC-PDA/MS: Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- 1H/13C NMR: Confirm substituent positions (e.g., sulfanyl group at C2 of pyridotriazine, nitro group at C4 of phenyl) via characteristic shifts (e.g., δ 8.2–8.5 ppm for aromatic protons) .
- Elemental Analysis: Validate molecular formula (C16H12N6O4S) with ≤0.4% deviation .
Advanced Question: What experimental strategies are effective for elucidating this compound’s mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays: Conduct time-dependent inhibition assays (e.g., with acetylcholinesterase or kinases) to determine IC50 and inhibition constants (Ki) .
- Docking Studies: Use AutoDock Vina to model interactions between the compound’s sulfanyl-acetamide moiety and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics to distinguish competitive vs. allosteric inhibition .
Example: Analogous pyridotriazine derivatives showed nanomolar Ki values against DNA methyltransferases via π-π stacking with adenine residues .
Data Contradiction Management: How should researchers reconcile discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling: Assess bioavailability and metabolic stability via liver microsome assays. Poor in vivo activity may stem from rapid Phase I/II metabolism .
- Formulation Optimization: Use nanoemulsions or liposomal carriers to enhance solubility and tissue penetration .
- Dose-Response Validation: Repeat in vivo studies with adjusted dosing regimens (e.g., q.d. vs. b.i.d.) to account for clearance rates .
Example: A related N-(4-nitrophenyl)acetamide derivative showed improved in vivo antitumor activity after PEGylation to reduce renal excretion .
Advanced Question: What computational approaches are recommended for predicting the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Reactivity Mapping: Use Fukui function analysis (via Gaussian 09) to identify electrophilic/nucleophilic sites. The sulfanyl group and pyridotriazine carbonyl are likely reactive centers .
- MD Simulations: Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict hydrolysis pathways .
- QSAR Modeling: Corrate substituent electronic parameters (Hammett σ) with experimental reactivity data for analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
